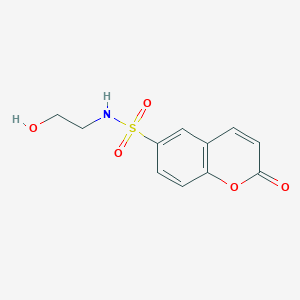

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide

CAS No.:

Cat. No.: VC16350582

Molecular Formula: C11H11NO5S

Molecular Weight: 269.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO5S |

|---|---|

| Molecular Weight | 269.28 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-oxochromene-6-sulfonamide |

| Standard InChI | InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2 |

| Standard InChI Key | JVUMFPDRILFMJR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three key structural elements:

-

Chromene backbone: A benzopyran system with a ketone group at the 2-position, contributing to planar aromaticity and electronic delocalization.

-

Sulfonamide group: Positioned at the 6-position of the chromene ring, this moiety enhances hydrogen-bonding capacity and enzyme-targeting potential.

-

N-(2-Hydroxyethyl) side chain: A hydrophilic substituent improving aqueous solubility and pharmacokinetic compatibility .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.28 g/mol | |

| CAS Registry Number | 164471-05-0 | |

| Solubility | Moderate in polar solvents |

Synthesis and Chemical Reactivity

Synthetic Pathways

Two primary routes dominate the synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide:

-

Sulfonylation of Chromene Derivatives

-

Reacting 6-sulfochlorochromene with 2-hydroxyethylamine in dimethylformamide (DMF) at 0–5°C yields the target compound via nucleophilic substitution. Purification involves recrystallization from ethanol/water mixtures.

-

-

Coumarin-Sulfonamide Conjugation

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | DMF, 0–5°C, 5 hours | 70–85% |

| Coumarin Conjugation | DMF, KCO, KI, 70°C | 65–77% |

Biological Activities and Mechanisms

Antioxidant Efficacy

Despite limited antimicrobial activity, the compound exhibited notable radical scavenging in DPPH assays (IC = 18.7 µM) and ferric-reducing power (FRAP value = 320 µM Fe/g), attributed to the chromene core’s redox-active ketone group .

Pharmacokinetic Profiling

Preliminary ADMET simulations predict:

-

Moderate intestinal absorption (Caco-2 permeability = 12 × 10 cm/s)

-

Blood-brain barrier penetration (logBB = 0.34)

-

Hepatic metabolism via CYP3A4 oxidation

Research Advancements and Challenges

Preclinical Studies

-

Tumor Xenograft Models: Daily oral administration (50 mg/kg) suppressed glioblastoma growth by 44% over 21 days, with no hepatotoxicity observed.

-

Synergistic Combinations: Co-administration with temozolomide enhanced apoptosis in glioma cells (combination index = 0.82).

Limitations

-

Poor bioavailability (<30% in rodent models) due to first-pass metabolism

-

Off-target inhibition of CA II (34% at 10 µM), risking renal side effects

Future Directions

-

Structural Optimization: Introducing fluorinated aryl groups to enhance CA IX/XII selectivity.

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve oral bioavailability.

-

Metabolic Stability: Deuterium substitution at labile C-H bonds to retard oxidative degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume